molecular formula C13H19BO2 B042414 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane CAS No. 195062-57-8

4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane

Cat. No. B042414
M. Wt: 218.1 g/mol
InChI Key: GKSSEDDAXXEPCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane typically involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone, leading to its formation with high specificity. This process is characterized by its efficiency and the high purity of the resulting compound (Coombs et al., 2006).

Molecular Structure Analysis

The molecular structure of 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane has been elucidated through X-ray crystallography, revealing its precise geometric configuration. The structure exhibits no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom, highlighting its stability and reactivity potential (Coombs et al., 2006).

Chemical Reactions and Properties

This compound is instrumental in the formation of co-crystals and polymorphs with other organic molecules, demonstrating its versatility in solid-state chemistry. The ability to form stable complexes with molecules like toluene and hexafluorobenzene indicates its potential in creating diverse molecular assemblies with tailored properties (Batsanov et al., 2012).

Scientific Research Applications

  • Synthesis of Biologically Active Derivatives : It serves as a building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, which include silicon-based drugs and odorants, such as the retinoid agonist Disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).

  • Preparation of Homoallylic Alcohols and Amines : It is used as an allylating reagent in the preparation of these compounds (Ramachandran & Gagare, 2010).

  • Electrochemical Properties : This compound is notable for its lower oxidation potential compared to organoborane, making it significant in the study of sulfur-containing organoboron compounds (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).

  • Synthesis and Structural Analysis : Its use in synthesizing and studying the structure of 4-(4,4,5,5-tetramethyl-1,3,2,dioxaborolan-2-yl)-1H-pyrazole, a substitute material for similar compounds, is notable (Liao, Liu, Wang, & Zhou, 2022).

  • Synthesis of Homoallylic Alcohols from Allenes : The synthesis of 2-silylallylboronates from allenes and 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane is an important application in the field of organic chemistry (Chang, Rayabarapu, Yang, & Cheng, 2005).

  • Production as a Propargylation Reagent : The efficient production of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane for use as a key propargylation reagent in large quantities demonstrates its industrial applicability (Fandrick et al., 2012).

  • Development of Boron Capped Polyenes : This compound is an intermediate in synthesizing conjugated polyenes, potential new materials for LCD technology, and has therapeutic applications in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long-lasting effects) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P273 (Avoid release to the environment), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSSEDDAXXEPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378841
Record name 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane

CAS RN

195062-57-8
Record name 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
BC Das, X Zhao, XY Tang, F Yang - Bioorganic & medicinal chemistry …, 2011 - Elsevier
A pilot library of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives has been synthesized. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl …
Number of citations: 18 www.sciencedirect.com
JW Clary, TJ Rettenmaier, R Snelling… - The Journal of …, 2011 - ACS Publications
Grignard reagents (aliphatic, aromatic, heteroaromatic, vinyl, or allylic) react with 1 equiv of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, PinBH) at ambient temperature in …
Number of citations: 144 pubs.acs.org
BC Das, SM Mahalingam, S Das, NS Hosmane… - Journal of …, 2015 - Elsevier
A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives has been synthesized. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaboratophenyl)-methyl …
Number of citations: 2 www.sciencedirect.com
JC Sanchez, WC Trogler - Journal of Materials Chemistry, 2008 - pubs.rsc.org
The double transesterification polymerization of 3′,6′-bis(pinacolatoboron)fluoran and pentaerythritol is reported. A model dimeric compound was synthesized to demonstrate the …
Number of citations: 86 pubs.rsc.org
J Dong, H Guo, QS Hu - European Journal of Organic …, 2017 - Wiley Online Library
Room temperature Ni 0 /PCy 3 ‐catalyzed cross‐coupling reactions of aryl arenesulfonates with bis(pinacolato)diboron are described. The Ni 0 /PCy 3 catalysts, generated from Ni(COD…
Y Dang, C Jia, Y Wang, L Wang, Y Li, Y Li - Chinese Journal of Organic … - sioc-journal.cn
The reactions of ZnEt 2 with two pyrrolyl ligands 2-(2-((((1H-pyrrol-2-yl) methylene) amino) methyl)-1H-pyrrol-1-yl)-N, N-dimethylethan-1-amine (HL1) and N-((1H-pyrrol-2-yl) methyl)-1-(…
Number of citations: 0 sioc-journal.cn
P Cowper, Y Jin, MD Turton… - Angewandte Chemie …, 2016 - Wiley Online Library
Azulenesulfonium salts may be readily prepared from the corresponding azulenes by an S E Ar reaction. These azulene sulfonium salts are bench‐stable species that may be employed …
Number of citations: 116 onlinelibrary.wiley.com
PB Dzhevakov, MA Topchiy… - Advanced Synthesis …, 2016 - Wiley Online Library
Solvent‐free protocols for Miyaura borylation and the one‐pot, two‐step homocoupling of aryl halides are reported for the first time. Bis(dibenzylideneacetone)palladium(0) [Pd(dba) 2 ] …
Number of citations: 63 onlinelibrary.wiley.com
Z Zhang, J Wen, M Wang, CG Yan, Z Shi - Green Synthesis and Catalysis, 2021 - Elsevier
An efficient method for the synthesis of deuterated homologation of boronate esters was developed. This discovery uses robust deuterated agent 5-(methyl-d 3 )-5H-dibenzo[b,d]…
Number of citations: 15 www.sciencedirect.com
A Bej, D Srimani, A Sarkar - Green chemistry, 2012 - pubs.rsc.org
Palladium nanoparticles generated in PEG catalyze the reaction of bis(pinacolato)diboron with various aryl/benzyl halides to afford aryl/benzyl boronates in high yield. Arylboronates …
Number of citations: 55 pubs.rsc.org

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